3-Bromo-2-naphthol
Overview
Description
3-Bromo-2-naphthol is an organic compound with the empirical formula C10H7BrO and a molecular weight of 223.07 . It is commonly used in organic synthetic materials to prepare pharmaceutical products, ester compounds, resin compositions, curing products, and stacking films . It serves as an important reagent and catalyst in a variety of chemical reactions .
Synthesis Analysis
3-Bromo-2-naphthol is synthesized using 2-bromo-3-methoxynaphthalene as a raw material by chemical reaction . The specific synthesis steps involve a variety of chemical reactions, including copper-catalyzed cross-coupling .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-naphthol is represented by the SMILES string Oc1cc2ccccc2cc1Br . The InChI key is PQVIOPAWVAOHOA-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Bromo-2-naphthol is involved in various chemical reactions. For instance, it has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Physical And Chemical Properties Analysis
3-Bromo-2-naphthol is a white to light yellow powder or crystal . It has a melting point of 82°C and a predicted boiling point of 313.7±15.0°C . The compound is stable under normal conditions .Scientific Research Applications
1. Electrophilic Bromination of Phenols
- Application Summary: 3-Bromo-2-naphthol is used in the electrophilic bromination of phenols. This process involves the bromination of various arenes, including the benzimidazole and carbazole core, as well as analgesics such as naproxen and paracetamol .
- Method of Application: The bromination procedure is developed under efficient and very mild reaction conditions. A new I (III)-based brominating reagent PhIOAcBr is used, which is operationally easy to prepare by mixing PIDA and AlBr3 .
- Results: The bromination of 2-naphthol proceeds with excellent yields. Even for sterically hindered substrates, a moderately good reactivity is observed .
2. Synthesis of Heterocycles
- Application Summary: 2-Naphthol, which can be brominated to form 3-Bromo-2-naphthol, is an important starting material in various organic transformations. It is used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
- Method of Application: The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
- Results: The unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability, and low cost makes it a fascinating candidate for organic chemists .
3. Mechanochemical Bromination
- Application Summary: 3-Bromo-2-naphthol is used in the mechanochemical bromination of 2-naphthol .
- Method of Application: The bromination is performed using a tumbler, which can be used to brominate a variety of activated aromatic compounds including aryl ethers and anilides .
- Results: The crude product contains ca. 15% of a m/z 248/250 (1:1) impurity which is likely 3-bromo-2-hydroxy-1,4-naphthoquinone, a byproduct from direct oxidation of the brominated naphthol .
4. Preparation of 5-Bromo-2-naphthol
- Application Summary: 3-Bromo-2-naphthol is used in the preparation of 5-Bromo-2-naphthol .
- Method of Application: The sulfonic acid group facilitates the electron transfer reaction between CuBr and the diazonium intermediate by making the diazonium compound a better electron acceptor . The sulfonic acid group also serves to block the 1-position from azo coupling, a ubiquitous reaction of 2-naphthols .
- Results: The preparation of 5-Bromo-2-naphthol is successful with the use of 3-Bromo-2-naphthol .
Safety And Hazards
3-Bromo-2-naphthol is classified as a skin irritant (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
3-bromonaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVIOPAWVAOHOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20213852 | |
Record name | 2-Naphthol, bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-naphthol | |
CAS RN |
63980-30-3, 30478-88-7 | |
Record name | 2-Naphthol, bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthol, bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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